molecular formula C15H22N2O3S B2965355 1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2310205-41-3

1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2965355
CAS RN: 2310205-41-3
M. Wt: 310.41
InChI Key: RFHBVRQCFMSMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the diazepane family of compounds and is also known as PSB-603.

Scientific Research Applications

Convergent Synthesis through Ugi Multicomponent Reaction

A notable application in scientific research involving 1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is its synthesis through a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution. This method presents a short, two-step approach to the synthesis of diazepane systems. Specifically, 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones were synthesized using this method, showcasing its versatility in generating complex cyclic structures efficiently (Banfi et al., 2007).

Carbonyl Protection and Cleavage

Another application involves using phenylsulfonyl derivatives as protective groups for carbonyls, highlighting the chemical's role in synthetic organic chemistry. Specifically, 3-phenylsulfonyl 1,2 propane diol acts as an efficient protection reagent for aldehydes and ketones, with the protective group being removable under nonaqueous conditions. This showcases the versatility of phenylsulfonyl derivatives in the protection and selective cleavage of sensitive functional groups in synthetic pathways (Chandrasekhar & Sarkar, 1998).

Synthesis of Diazepines and Diazocane Rings

Research into the synthesis of 1,4-diazepine derivatives via microwave irradiation presents an efficient method for accessing these structures, which are of interest due to their potential biological activity. The process involves the rapid synthesis of 7-substituted-1,4-diazepin-5-ones, further highlighting the utility of phenylsulfonyl derivatives in synthesizing complex nitrogen-containing heterocycles (Wlodarczyk et al., 2007).

Cryo-electrochemistry in Tetrahydrofuran

The reductive alkyl-sulfur bond cleavage of phenyl sulfone in tetrahydrofuran (THF) through cryo-electrochemistry demonstrates an application in electrochemical reactions. This technique allows for the regioselective reduction of phenyl sulfone, showcasing the compound's utility in electrochemical synthesis and the manipulation of sulfur-containing organic molecules (Fietkau et al., 2006).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-21(19,15-5-2-1-3-6-15)17-9-4-8-16(10-11-17)14-7-12-20-13-14/h1-3,5-6,14H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHBVRQCFMSMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

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